molecular formula C12H16BClO3 B6323840 4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096996-66-4

4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6323840
CAS No.: 2096996-66-4
M. Wt: 254.52 g/mol
InChI Key: IGKKEHUFFYGEDI-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound with the molecular formula C12H16BClO3. It is a derivative of phenol, featuring a chloro substituent and a boronate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 4-chlorophenol with 4,4,6-trimethyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug delivery systems. The chloro substituent can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both a chloro substituent and a boronate ester group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry .

Properties

IUPAC Name

4-chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)10-6-9(14)4-5-11(10)15/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKKEHUFFYGEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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